molecular formula C11H14BrNO B1448145 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline CAS No. 1430836-41-1

6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B1448145
CAS No.: 1430836-41-1
M. Wt: 256.14 g/mol
InChI Key: JSIIDALBMGSADW-UHFFFAOYSA-N
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Description

6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline is a halogenated tetrahydroquinoline derivative characterized by a bromine atom at the 6-position and an ethoxy group at the 7-position of the aromatic ring. Its molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 256.14 g/mol (calculated from ). The SMILES notation (CCOC1=C(C=C2CCCNC2=C1)Br) and InChIKey (JSIIDALBMGSADW-UHFFFAOYSA-N) provide precise structural descriptors. The compound exhibits predicted collision cross-section (CCS) values ranging from 148.6–154.5 Ų for various adducts, indicating moderate polarity.

Properties

IUPAC Name

6-bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-14-11-7-10-8(6-9(11)12)4-3-5-13-10/h6-7,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIIDALBMGSADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2CCCNC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline typically involves the bromination of 7-ethoxy-1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroquinoline or fully saturated quinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 6-substituted-7-ethoxy-1,2,3,4-tetrahydroquinoline derivatives.

    Oxidation: Formation of 6-bromo-7-ethoxyquinoline.

    Reduction: Formation of this compound derivatives with varying degrees of saturation.

Scientific Research Applications

6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its structural modifications. For instance, derivatives of this compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Type

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline
  • Molecular Formula: C₁₀H₁₂BrNO.
  • Key Differences : Replaces the ethoxy group with a methoxy (-OCH₃) at the 7-position.
  • Impact : The shorter alkoxy chain reduces lipophilicity (logP ≈ 2.1 vs. ~2.8 for ethoxy) and molecular weight (242.12 g/mol vs. 256.14 g/mol). Methoxy derivatives are often more reactive in electrophilic substitutions due to stronger electron-donating effects.
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
  • Molecular Formula : C₁₀H₁₂BrN.
  • Key Differences : A methyl group at the 2-position instead of ethoxy at 6.
  • The absence of an oxygen atom reduces hydrogen-bonding capacity.
6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline hydrochloride
  • Molecular Formula : C₁₁H₁₅BrN·HCl.
  • Key Differences : Two methyl groups at the 4-position of the tetrahydro ring and a hydrochloride salt.
  • Impact : The dimethyl groups enhance hydrophobicity, while the salt form improves aqueous solubility. The bromine at 6 remains, but steric effects from the 4,4-dimethyl groups may limit ring flexibility.

Halogenation and Electronic Effects

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
  • Molecular Formula : C₁₀H₁₀BrF₂N.
  • Key Differences: Fluoro and bromo substituents at 6 and 7, respectively, with a methyl group on the isoquinoline backbone.
  • The isoquinoline framework (vs. quinoline) shifts the nitrogen position, affecting π-π stacking interactions.
6-Fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline (CE3F4)
  • Molecular Formula: C₁₁H₉Br₂FNO.
  • Key Differences : Dibromination at 5/7, a formyl group at 1, and fluorine at 6.
  • Impact: Multiple halogens enhance electrophilicity, while the formyl group enables nucleophilic reactions (e.g., Schiff base formation). This compound exhibits notable bioactivity as an inhibitor in biochemical assays.

Ring System Variations

6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
  • Molecular Formula : C₉H₁₀BrN₃.
  • Key Differences: A naphthyridine ring (two nitrogen atoms) instead of quinoline.
  • Biological activity may shift due to altered binding motifs.
Tetrahydroisoquinolines (e.g., 6-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline)
  • Molecular Formula : C₁₁H₁₄BrN.
  • Key Differences: Isoquinoline nitrogen at position 2 (vs. quinoline at position 1).
  • Impact: Altered charge distribution affects receptor binding; for example, tetrahydroisoquinolines are common in alkaloid pharmaceuticals.

Data Tables

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties References
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline C₁₁H₁₄BrNO 6-Br, 7-OCH₂CH₃ 256.14 CCS: 148.6–154.5 Ų
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline C₁₀H₁₂BrNO 6-Br, 7-OCH₃ 242.12 LogP ~2.1
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₂BrN 6-Br, 2-CH₃ 210.12 Steric hindrance near N
7-Bromo-6-fluoro-2-methyl-THIQ* C₁₀H₁₀BrF₂N 7-Br, 6-F, 2-CH₃ 270.00 Enhanced electrophilicity
CE3F4 (dibromo-fluoro-formyl derivative) C₁₁H₉Br₂FNO 5/7-Br, 6-F, 1-CHO, 2-CH₃ 365.00 Biochemical inhibitor activity

*THIQ: Tetrahydroisoquinoline

Biological Activity

6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and comparison with structurally similar compounds.

  • Molecular Formula : C13_{13}H14_{14}BrN
  • Molecular Weight : 270.13 g/mol
  • Structural Features : The compound features a bromine atom at the 6-position and an ethoxy group at the 7-position on the tetrahydroquinoline scaffold. This unique combination of substituents contributes to its distinct chemical and biological properties.

Synthesis

The synthesis of this compound typically involves bromination of 7-ethoxy-1,2,3,4-tetrahydroquinoline. Common reagents used include:

  • Bromine or N-bromosuccinimide (NBS) as brominating agents.
  • Solvents such as acetic acid or dichloromethane to facilitate the reaction under controlled conditions.

The synthesis requires careful optimization of reaction conditions to achieve high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antibacterial activity against various bacterial strains. It has been explored for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell functions.

Anticancer Potential

The compound has also been investigated for anticancer properties. Its mechanism of action may involve interaction with molecular targets that regulate cell proliferation and apoptosis. Preliminary studies suggest that derivatives of this compound could inhibit key enzymes or receptors involved in cancer pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may interact with specific molecular targets depending on structural modifications. For instance:

  • It may inhibit enzymes or receptors involved in disease pathways.
  • The presence of the bromine atom and ethoxy group may enhance its binding affinity to biological targets.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructural DifferencesUnique Aspects
6-Bromo-1,2,3,4-tetrahydroquinolineLacks the ethoxy group at the 7-positionMore basic due to absence of ethoxy
7-Ethoxy-1,2,3,4-tetrahydroquinolineLacks the bromine atom at the 6-positionDifferent reactivity profile
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolineContains a methoxy group instead of ethoxyDifferent electronic properties

The presence of both a bromine atom and an ethoxy group imparts distinct chemical and biological properties to this compound compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline

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